

Technical Guide: Spectroscopic Profiling of 3-[(3-Bromobenzyl)oxy]benzaldehyde[1]

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Compound of Interest

Compound Name:	3-[(3-Bromobenzyl)oxy]benzaldehyde
CAS No.:	137489-76-0
Cat. No.:	B1336169

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Executive Summary & Chemical Identity[1][2][3][4]

3-[(3-Bromobenzyl)oxy]benzaldehyde is a meta-substituted aromatic aldehyde featuring a brominated benzyl ether linkage.[1] Its dual functionality—the electrophilic aldehyde and the cross-coupling-ready aryl bromide—makes it a versatile scaffold in drug discovery.[1] Accurate spectroscopic data is essential to distinguish it from potential regioisomers (e.g., O-alkylation vs. C-alkylation byproducts) and to quantify unreacted starting materials.[1]

Chemical Specifications

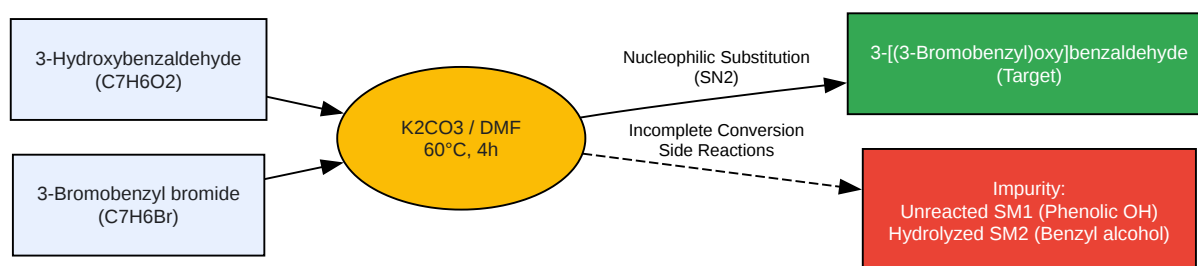
Property	Detail
IUPAC Name	3-[(3-Bromophenyl)methoxy]benzaldehyde
Molecular Formula	C ₁₄ H ₁₁ BrO ₂
Molecular Weight	291.14 g/mol
Exact Mass	289.99 / 291.99 (1:1 Isotopic Pattern)
SMILES	O=Cc1cccc(OCc2cccc(Br)c2)c1
Appearance	White to off-white crystalline solid (typically) or viscous oil
Solubility	Soluble in CDCl ₃ , DMSO-d ₆ , Acetone; Insoluble in water

Synthesis & Reaction Pathway[3][8][9][10][11]

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities like 3-hydroxybenzaldehyde (starting material) or 3-bromobenzyl bromide (alkylating agent).[1]

Reaction Workflow

The compound is synthesized via a Williamson ether synthesis under basic conditions.[1]



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Figure 1: Synthetic pathway utilizing Williamson ether synthesis. The phenolic oxygen of 3-hydroxybenzaldehyde attacks the benzylic carbon of the bromide.

Spectroscopic Characterization (Core Data)

The following data represents the standard spectroscopic profile expected for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (CDCl_3) Frequency: 400 MHz (^1H), 100 MHz (^{13}C)[1][2]

^1H NMR Interpretation

The spectrum is characterized by two distinct aromatic systems linked by a methylene bridge.

[1]

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.98	Singlet (s)	1H	-CHO	Characteristic aldehyde proton; deshielded by carbonyl.[1]
7.62	Singlet (t-like)	1H	Ar-H (Bromo ring)	H-2' (between Br and alkyl chain). [1]
7.45 – 7.55	Multiplet (m)	4H	Ar-H (Mixed)	Overlap of Aldehyde H-5/H-6 and Bromo H-4'/H-6'. [1]
7.42	Singlet (s)	1H	Ar-H (Aldehyde ring)	H-2 (ortho to aldehyde and ether).[1]
7.20 – 7.30	Multiplet (m)	2H	Ar-H	Remaining aromatic protons. [1]
5.12	Singlet (s)	2H	-O-CH ₂ -Ar	Benzylic methylene.[1] Key diagnostic for ether formation.[1]

Critical QC Note: If a peak appears at ~5.3 ppm, it indicates unreacted 3-hydroxybenzaldehyde (phenolic proton usually exchanges, but shift changes).[1] If a peak appears at ~4.5 ppm, check for 3-bromobenzyl bromide (starting material).[1]

¹³C NMR Interpretation

Shift (δ ppm)	Assignment	Notes
192.1	C=O	Aldehyde carbonyl carbon.[1]
159.2	C-O (Ar)	Ipsso carbon on aldehyde ring (attached to oxygen).[1]
138.5	C-C (Quat)	Ipsso carbon on bromo ring (attached to CH ₂).[1]
137.8	C-H (Ar)	Aldehyde ring (para to ether). [1]
131.0	C-H (Ar)	Bromo ring.[1]
130.4	C-H (Ar)	Aldehyde ring.[1]
123.0	C-Br	Ipsso carbon attached to Bromine.
112.5	C-H (Ar)	Ortho to ether linkage (shielded).[1]
69.6	-O-CH ₂ -	Benzylic ether carbon.[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

- 1695 cm⁻¹ (Strong): C=O[1] Stretching (Conjugated Aldehyde).[1][3][4] Primary confirmation of aldehyde integrity.
- 1585, 1480 cm⁻¹ (Medium): C=C Aromatic skeletal vibrations.[1]
- 1260 cm⁻¹ (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).[1] Confirms the ether linkage.
- 1050 cm⁻¹ (Medium): C-O-C Symmetric stretching.
- 680-750 cm⁻¹ (Strong): C-Br stretch and aromatic out-of-plane bending (meta-substitution pattern).[1]

Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+).[1]

- Molecular Ion (M^+): 290 and 292 m/z.[1]
- Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the M (290) and M+2 (292) peaks.[1]
- Fragmentation (EI):
 - m/z 169/171: $[\text{Br-C}_6\text{H}_4\text{-CH}_2]^+$ (3-bromobenzyl cation).[1] This is typically the base peak due to the stability of the benzylic carbocation.
 - m/z 121: $[\text{O-C}_6\text{H}_4\text{-CHO}]^+$ (Loss of bromobenzyl group).[1]

Experimental Protocol: Analytical Workflow

To ensure data integrity during characterization, follow this self-validating protocol.

Step 1: Sample Preparation[1]

- Dissolve 10 mg of the compound in 0.6 mL CDCl_3 .
- Ensure the solution is clear.[1][4] Turbidity suggests inorganic salts (KBr) from the synthesis.
[1] Filter through a 0.45 μm PTFE syringe filter if necessary.[1]

Step 2: Acquisition Parameters[1]

- ^1H NMR: Set relaxation delay (d1) to $>1.0\text{s}$ to ensure integration accuracy of the aldehyde proton.
- ^{13}C NMR: Requires $\sim 50\text{ mg}$ for adequate signal-to-noise in reasonable time ($<1\text{ hr}$).[1]
- IR: Ensure the background correction is applied to remove atmospheric CO_2 peaks near 2300 cm^{-1} .

Step 3: Purity Calculation (qNMR)

To determine assay purity without an external standard, compare the integration of the benzylic methylene (5.12 ppm, 2H) against the aldehyde proton (9.98 ppm, 1H).[1]

- Ratio 2.00 : 1.00 = Pure.[1]
- Ratio < 2.00 = Possible oxidation of aldehyde to acid (check for broad OH at 11-12 ppm).[1]

References

- Williamson Ether Synthesis Mechanism: Boyd, R. N.; Morrison, R. T.[1] Organic Chemistry, 6th Ed; Prentice Hall, 1992.[1] (Foundational text for ether synthesis mechanism).
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- 4. researchgate.net [researchgate.net]

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